An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications
Foreword
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold remains a cornerstone for the development of novel molecules with tailored functionalities.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties, directing biological activity and material characteristics. This guide focuses on a specific, yet underexplored, derivative: 3-Ethoxy-4-propoxybenzoic acid . While direct literature on this compound is sparse, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into a proposed synthesis, projected chemical properties, and potential applications, thereby establishing a foundational understanding to stimulate further investigation into this promising molecule.
Molecular Overview and Physicochemical Properties
3-Ethoxy-4-propoxybenzoic acid (CAS No: 52009-55-9) is a disubstituted benzoic acid featuring an ethoxy group at the C3 position and a propoxy group at the C4 position.[2] This substitution pattern is anticipated to significantly influence its lipophilicity, solubility, and interaction with biological targets compared to simpler benzoic acid derivatives.
Structural and General Properties
A summary of the key identifiers and structural properties for 3-Ethoxy-4-propoxybenzoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Ethoxy-4-propoxybenzoic acid | N/A |
| CAS Number | 52009-55-9 | [2] |
| Molecular Formula | C₁₂H₁₆O₄ | [2] |
| Molecular Weight | 224.25 g/mol | [2][3] |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | N/A |
| InChI | InChI=1S/C12H16O4/c1-3-5-16-11-8-9(12(13)14)6-7-10(11)15-4-2/h6-8H,3-5H2,1-2H3,(H,13,14) | N/A |
| InChIKey | N/A | N/A |
Predicted Physicochemical Constants
Predicting the physicochemical properties of a novel compound is a critical step in assessing its potential for various applications, particularly in drug development. The values in Table 2 are a combination of computed data and estimations based on structurally similar alkoxybenzoic acids. These properties are crucial for designing experimental protocols, including formulation and delivery strategies.
| Property | Predicted Value | Reference(s) & Rationale |
| Melting Point | 140-160 °C | Estimated based on related compounds like 4-propoxybenzoic acid (144-146 °C).[4] |
| Boiling Point | > 300 °C | Estimated based on the increased molecular weight compared to simpler benzoic acids. |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| pKa | ~4.5 | Estimated based on 4-ethoxybenzoic acid (pKa 4.49).[6] The electronic effects of the alkoxy groups are not expected to drastically alter the acidity of the carboxylic acid. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). | The presence of two alkoxy chains increases lipophilicity, leading to lower aqueous solubility. |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of 3-Ethoxy-4-propoxybenzoic acid can be envisioned as a multi-step process involving protection of the carboxylic acid, sequential alkylation of the hydroxyl groups, and final deprotection.
Caption: Proposed synthetic workflow for 3-Ethoxy-4-propoxybenzoic acid.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be optimized and validated in a laboratory setting.
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.
Step 2: Selective Ethylation of Methyl 3,4-dihydroxybenzoate
Causality Behind Experimental Choice: The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the C3 hydroxyl, which may allow for regioselective alkylation under carefully controlled conditions. However, for complete control, a protection-deprotection strategy for the C3 hydroxyl might be necessary. For this protocol, we assume a degree of regioselectivity is achievable.
-
Reaction Setup: Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF in a round-bottom flask. Add a mild base such as potassium carbonate (1.1 eq.).
-
Addition of Alkylating Agent: Add iodoethane (1.05 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: Filter off the base and concentrate the filtrate. The crude product, containing a mixture of mono- and di-alkylated products, will require purification by column chromatography to isolate methyl 3-ethoxy-4-hydroxybenzoate.
Step 3: Propylation of Methyl 3-ethoxy-4-hydroxybenzoate
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF. Add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Filter off the potassium carbonate and concentrate the filtrate. Purify the crude product by column chromatography to obtain methyl 3-ethoxy-4-propoxybenzoate.
Step 4: Hydrolysis to 3-Ethoxy-4-propoxybenzoic Acid
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: After cooling, remove the methanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 3-Ethoxy-4-propoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Analytical Characterization
The identity and purity of the synthesized 3-Ethoxy-4-propoxybenzoic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethoxy and propoxy groups, the aromatic protons, and the carboxylic acid proton, as well as the overall carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkages.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications and Research Directions
While specific biological activities for 3-Ethoxy-4-propoxybenzoic acid have not been reported, the broader class of benzoic acid derivatives is known for a wide range of therapeutic applications.[1] The unique combination of ethoxy and propoxy groups in the target molecule could modulate its activity and pharmacokinetic profile in several interesting ways.
Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
Substituted benzoic acid esters have been investigated as potent PDE4 inhibitors for the treatment of respiratory diseases like asthma and COPD.[8] The 3,4-dialkoxy substitution pattern is a common feature in many PDE4 inhibitors. 3-Ethoxy-4-propoxybenzoic acid could serve as a key intermediate for the synthesis of novel ester derivatives with potential PDE4 inhibitory activity.
Caption: Potential mechanism of action for a 3-Ethoxy-4-propoxybenzoic acid derivative as a PDE4 inhibitor.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[9] The increased lipophilicity due to the ethoxy and propoxy groups may enhance the ability of 3-Ethoxy-4-propoxybenzoic acid to penetrate microbial cell membranes, potentially leading to improved antimicrobial or antifungal activity.
Anti-inflammatory and Antioxidant Properties
Many phenolic compounds, including derivatives of hydroxybenzoic acids, exhibit anti-inflammatory and antioxidant activities.[9] The alkoxy groups in 3-Ethoxy-4-propoxybenzoic acid may modulate these properties. Further research could explore its ability to scavenge free radicals or inhibit inflammatory pathways.
Applications in Materials Science
Long-chain alkoxy-substituted benzoic acids are known to exhibit liquid crystalline properties.[7] The specific arrangement of the ethoxy and propoxy groups in 3-Ethoxy-4-propoxybenzoic acid could lead to interesting self-assembly behaviors and potential applications in the development of novel liquid crystals and other advanced materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Ethoxy-4-propoxybenzoic acid is not widely available. However, based on the data for structurally similar compounds such as 4-ethoxybenzoic acid and 4-propoxybenzoic acid, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[4][6] The toxicological properties have not been fully investigated.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
3-Ethoxy-4-propoxybenzoic acid represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This in-depth technical guide provides a foundational framework for its synthesis, predicts its key physicochemical properties, and outlines promising avenues for future research. By leveraging the extensive knowledge base of related benzoic acid derivatives, it is hoped that this guide will serve as a catalyst for the scientific community to unlock the full potential of this and other novel substituted benzoic acids. The proposed synthesis and characterization protocols offer a clear starting point for researchers to produce and validate this compound, paving the way for its evaluation in a range of biological and material science applications.
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